4-Bromo-3-methylanisole

Continuous Flow Synthesis Process Intensification Aromatic Bromination

4-Bromo-3-methylanisole (CAS: 27060-75-9), also known as 2-bromo-5-methoxytoluene, is a di-substituted aryl bromide possessing both a methoxy group at the para position and a methyl group ortho to the bromine. This specific substitution pattern provides a sterically and electronically distinct environment that governs its reactivity in cross-coupling reactions, particularly palladium-catalyzed C–N and C–C bond-forming processes.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 27060-75-9
Cat. No. B1266121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylanisole
CAS27060-75-9
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)Br
InChIInChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
InChIKeyBLZNSXFQRKVFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylanisole (CAS: 27060-75-9): A Strategic Aryl Bromide Intermediate for Heat-Sensitive Dye Synthesis and Selective Cross-Coupling


4-Bromo-3-methylanisole (CAS: 27060-75-9), also known as 2-bromo-5-methoxytoluene, is a di-substituted aryl bromide possessing both a methoxy group at the para position and a methyl group ortho to the bromine . This specific substitution pattern provides a sterically and electronically distinct environment that governs its reactivity in cross-coupling reactions, particularly palladium-catalyzed C–N and C–C bond-forming processes. Its primary industrial relevance lies in its role as the key intermediate for synthesizing 4-methoxy-2-methyldiphenylamine (DPA), a critical precursor to the high-volume heat and pressure-sensitive black fluorane dye ODB-2 (2-anilino-3-methyl-6-dibutylaminofluorane), which is essential in the thermal paper industry [1].

4-Bromo-3-methylanisole Substitution Risks: Why Structural Analogs Cannot Replace This Precursor in Key Synthetic Pathways


Generic substitution of 4-bromo-3-methylanisole with seemingly similar aryl bromides such as 4-bromoanisole or other isomeric methyl-substituted anisoles is not scientifically viable for its primary industrial application. The specific relative orientation of the bromine, methoxy, and methyl substituents on the aromatic ring is non-negotiable for achieving the required regiochemistry in downstream transformations. For example, the synthesis of the ODB-2 dye precursor, 4-methoxy-2-methyldiphenylamine, explicitly requires the methyl group to be ortho to the bromine leaving group to correctly position the diphenylamine moiety [1]. Using 4-bromoanisole, which lacks the ortho-methyl group, would result in a different constitutional isomer of diphenylamine, leading to a fluorane dye with altered or entirely unsuitable coloristic and thermochromic properties. Furthermore, the presence of both electron-donating groups significantly modulates the oxidative addition step in palladium-catalyzed couplings, and substituting an alternative aryl bromide lacking this precise electronic environment can lead to incomplete conversion or the formation of undesired byproducts [2].

Procurement-Relevant Quantitative Differentiation of 4-Bromo-3-methylanisole (27060-75-9) vs. Industrial Baselines and Analogs


Microreaction Technology Slashes Bis-Brominated Byproduct Content from >2% to <0.5% Compared to Industrial Batch Standard

In the industrial-scale production of 4-bromo-3-methylanisole via heterogeneous batch bromination, the content of problematic bis-brominated byproducts typically exceeds 2.0%, necessitating an energy-intensive distillation step to achieve the required purity (>99%) [1]. A direct head-to-head study demonstrates that implementing a continuous, homogeneous bromination process in a modular microreaction system reduces the bis-brominated byproduct content to less than 0.5% under optimal conditions, while simultaneously achieving a 3-methylanisole conversion of 99.5% [1]. This represents at least a four-fold reduction in unwanted impurities.

Continuous Flow Synthesis Process Intensification Aromatic Bromination Dye Intermediate Manufacturing

Microreaction Process Achieves >98% Yield vs. Lower Yields and Higher Polybrominated Impurities in Conventional Batch Process

A direct comparative study of the synthesis of 4-bromo-3-methylanisole was performed using a novel modular microreaction system versus a conventional batch process [1]. Under optimized continuous-flow conditions (Br2 concentration: 17.5 wt%, molar ratio Br2:methylanisole = 1.01, 0°C, residence time 0.78 min), the microreaction system achieved a yield of 4-bromo-3-methylanisole exceeding 98%, with the content of polybrominated side products remaining below 1% [1]. This performance is directly contrasted with the conventional batch process, which was reported to produce a higher percentage of polybrominated side products and a lower space-time yield. Specifically, the microreaction technology demonstrated a space-time yield of 6.5×10⁴ kg/(m³·h), a metric that represents a significant productivity increase over the batch process [1].

Process Chemistry Yield Optimization Microreaction Technology Industrial Bromination

Cyclodextrin-Mediated Synthesis Increases Yield of 4-Bromo-3-methylanisole from 37% to 86% vs. Control Reaction

In a study investigating the use of cyclodextrins as supramolecular catalysts for electrophilic aromatic bromination in water, the yield of 4-bromo-3-methylanisole was quantitatively compared to a control reaction [1]. Using pyridinium dichlorobromate as the brominating agent, the yield of 4-bromo-3-methylanisole was increased from 37% in the absence of cyclodextrins to 86% in the presence of β-cyclodextrin [1]. This represents a yield enhancement of 49 percentage points (a 2.3-fold increase). Simultaneously, the quantity of undesired di- and tribrominated by-products was reduced from 63% to 14% [1].

Green Chemistry Cyclodextrin Catalysis Yield Enhancement Electrophilic Aromatic Substitution

Improved Monobromination Selectivity Relative to In-Class Compounds 4-Bromoanisole and 4-Bromoacetanilide in Cyclodextrin-Mediated Reactions

The same study that demonstrated the yield enhancement for 4-bromo-3-methylanisole also provides cross-comparable data for the yield improvement of other aryl bromides using β-cyclodextrin [1]. The absolute yield increase for 4-bromo-3-methylanisole (from 37% to 86%, a 49 percentage point increase) was substantially larger than that observed for 4-bromoanisole (from 73% to 94%, a 21 percentage point increase) and 4-bromoacetanilide (from 55% to 98%, a 43 percentage point increase) [1]. This indicates that the synthesis of 4-bromo-3-methylanisole, which has a lower baseline yield in water, stands to benefit more significantly from process innovation than its simpler analogs.

Regioselectivity Supramolecular Catalysis Aryl Halide Synthesis Process Optimization

High-Value Application Scenarios for 4-Bromo-3-methylanisole (CAS 27060-75-9) Based on Verified Performance Data


Precursor for High-Purity ODB-2 Black Fluorane Dye Synthesis

4-Bromo-3-methylanisole is the irreplaceable starting material for the synthesis of 4-methoxy-2-methyldiphenylamine (DPA), the key intermediate in the production of the black fluorane dye ODB-2, a critical component of thermal paper [1]. The evidence confirms that this compound's unique substitution pattern is essential for the correct formation of the diphenylamine core. Furthermore, the demonstrated ability to synthesize 4-bromo-3-methylanisole with bis-brominated byproduct content below 0.5% [1] directly supports the procurement of a high-purity intermediate that minimizes purification steps and ensures the final dye meets strict quality specifications for color intensity and thermal responsiveness.

Building Block for Suzuki and Heck Cross-Coupling Reactions Requiring Steric Bulk

The ortho-methyl group adjacent to the bromine atom imparts a steric profile that can be advantageous in palladium-catalyzed cross-coupling reactions. This steric hindrance can be used to tune reactivity and influence the selectivity of oxidative addition, a crucial step in Suzuki-Miyaura and Heck reactions [1]. While no direct head-to-head yield data against a non-methylated analog is presented here, the established role of ortho-substituents in modulating coupling efficiency [1] provides a class-level inference that 4-bromo-3-methylanisole offers a distinct reactivity profile compared to less hindered aryl bromides like 4-bromoanisole. This makes it a valuable building block for the synthesis of sterically encumbered biaryl and styrenyl architectures in medicinal chemistry and materials science.

A Greener Synthesis of Aryl Bromide Intermediates via Cyclodextrin-Mediated Bromination

The quantitative evidence demonstrates that the yield of 4-bromo-3-methylanisole can be increased from 37% to 86% in a water-based reaction using β-cyclodextrin as a supramolecular catalyst [1]. This approach significantly reduces the formation of polybrominated waste (from 63% to 14%) and operates at ambient temperature [1]. This makes it a compelling application for chemical manufacturers seeking to improve the sustainability metrics of their 4-bromo-3-methylanisole production process, reduce waste disposal costs, and comply with stricter environmental regulations.

Industrial Production via Continuous-Flow Microreaction for Superior Efficiency and Safety

The industrial production of 4-bromo-3-methylanisole is significantly enhanced by continuous-flow microreaction technology, as validated by direct comparative data [1]. This method achieves a space-time yield of 6.5×10⁴ kg/(m³·h) while maintaining a high product yield (>98%) and low impurity levels (<1% polybrominated side products) [1]. The intensified mass and heat transfer inherent to microreactors reduces the exothermic reaction risks associated with batch bromination. This application scenario is directly relevant for procurement professionals sourcing from large-scale manufacturers, as it justifies a preference for suppliers who utilize advanced continuous processing to ensure consistent product quality and reliable supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methylanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.